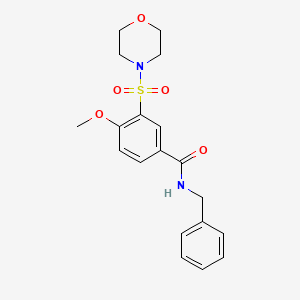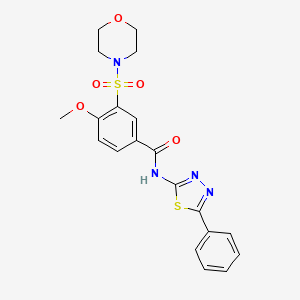
3-(diethylsulfamoyl)-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Descripción general
Descripción
3-(diethylsulfamoyl)-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, in particular, has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 3-(diethylsulfamoyl)-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of 5-phenyl-1,3,4-thiadiazol-2-amine: This intermediate is synthesized by reacting phenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Acylation: The 5-phenyl-1,3,4-thiadiazol-2-amine is then acylated with 4-methylbenzoyl chloride to form N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide.
Sulfonation: The final step involves the reaction of the acylated product with diethylsulfamoyl chloride to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Análisis De Reacciones Químicas
3-(diethylsulfamoyl)-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promising activity in inhibiting the growth of cancer cells, making it a potential candidate for anticancer drug development.
Medicine: The compound’s antimicrobial and anti-inflammatory properties make it a potential therapeutic agent for treating infections and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(diethylsulfamoyl)-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in affected tissues.
Comparación Con Compuestos Similares
3-(diethylsulfamoyl)-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as :
5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown potent anticancer activity, similar to this compound, but with different molecular targets.
N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound is known for its antimitotic activity, causing mitotic arrest and apoptosis in cancer cells.
2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide: This derivative has demonstrated urease inhibitory activity, making it useful in the treatment of infections caused by urease-producing bacteria.
The uniqueness of this compound lies in its combination of diethylsulfamoyl and thiadiazole moieties, which contribute to its diverse pharmacological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
3-(diethylsulfamoyl)-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-4-24(5-2)29(26,27)17-13-16(12-11-14(17)3)18(25)21-20-23-22-19(28-20)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWRWSVGZNKRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea](/img/structure/B3570091.png)
![2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3570096.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B3570099.png)


![4-[2-CHLORO-5-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]BENZOIC ACID](/img/structure/B3570119.png)



![[3-[(4-Methylbenzoyl)amino]phenyl] 2-chloro-5-piperidin-1-ylsulfonylbenzoate](/img/structure/B3570179.png)




